molecular formula C7H6BrClN2O2 B13925032 Methyl 6-amino-3-bromo-2-chloroisonicotinate

Methyl 6-amino-3-bromo-2-chloroisonicotinate

Cat. No.: B13925032
M. Wt: 265.49 g/mol
InChI Key: ODKMABUQXMRDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-3-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C7H6BrClN2O2 It is a derivative of isonicotinic acid and features a pyridine ring substituted with amino, bromo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3-bromo-2-chloroisonicotinate typically involves the esterification of 6-amino-3-bromo-2-chloroisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3-bromo-2-chloroisonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 6-amino-3-bromo-2-chloroisonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-bromo-2-chloroisonicotinate involves its interaction with specific molecular targets. The amino, bromo, and chloro groups allow it to participate in various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-bromo-6-chloroisonicotinate
  • Methyl 5-bromo-2-chloroisonicotinate
  • Methyl isonicotinate

Uniqueness

Methyl 6-amino-3-bromo-2-chloroisonicotinate is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

methyl 6-amino-3-bromo-2-chloropyridine-4-carboxylate

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(10)11-6(9)5(3)8/h2H,1H3,(H2,10,11)

InChI Key

ODKMABUQXMRDKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1Br)Cl)N

Origin of Product

United States

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